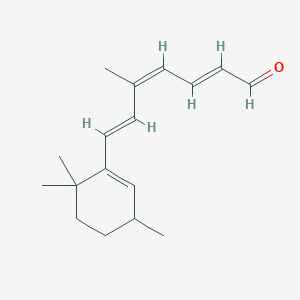
7-(2,2,6-Trimethylcyclohexen-1-yl)-5-methyl-2,4,6-heptatrienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-cis C17 Aldehyde, also known as 9-cis-β-ionylidenecrotonaldehyde, is a type of aldehyde with a 17-carbon chain. This compound is a cis isomer, meaning that the functional groups are on the same side of the double bond, which can significantly affect its chemical properties and reactivity. Aldehydes are organic compounds containing a formyl group, and they play a crucial role in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cis C17 Aldehyde can be achieved through several methods:
Ozonolysis of Alkenes: This method involves the cleavage of alkenes using ozone, followed by reductive workup to yield the aldehyde.
Oxidation of Primary Alcohols: Primary alcohols can be oxidized to aldehydes using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Dehydrogenation of Alcohols: This industrial method involves passing primary alcohols over metal catalysts like copper at high temperatures to produce aldehydes.
Industrial Production Methods
In industrial settings, the production of aldehydes often involves large-scale oxidation processes. For example, the oxidation of primary alcohols using chromium (VI) oxidants or other safer alternatives like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and co-oxidants .
Chemical Reactions Analysis
Types of Reactions
9-cis C17 Aldehyde undergoes various chemical reactions, including:
Addition Reactions: Aldehydes can undergo nucleophilic addition reactions with reagents like Grignard reagents (RMgX) to form secondary or tertiary alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Addition: Secondary or tertiary alcohols.
Scientific Research Applications
9-cis C17 Aldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-cis C17 Aldehyde involves its interaction with various molecular targets:
Enzyme Interaction: Aldehydes can form Schiff bases with amino groups in proteins, affecting their function.
Oxidative Stress: Aldehydes can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage.
Signal Transduction: Aldehydes can modulate signal transduction pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Similar Compounds
cis-7-Hexadecenal: A 16-carbon aldehyde with similar structural features.
cis-8-Heptadecenal: Another 17-carbon aldehyde with a different cis configuration.
Uniqueness
9-cis C17 Aldehyde is unique due to its specific cis configuration, which influences its reactivity and interaction with biological molecules. This configuration can lead to different biological activities and applications compared to its trans isomers or other aldehydes with different chain lengths .
Properties
CAS No. |
67567-19-5 |
|---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2E,4Z,6E)-5-methyl-7-(3,6,6-trimethylcyclohexen-1-yl)hepta-2,4,6-trienal |
InChI |
InChI=1S/C17H24O/c1-14(7-5-6-12-18)8-9-16-13-15(2)10-11-17(16,3)4/h5-9,12-13,15H,10-11H2,1-4H3/b6-5+,9-8+,14-7- |
InChI Key |
VHHPATMCLDVHHK-XVVZUGNZSA-N |
Isomeric SMILES |
CC1CCC(C(=C1)/C=C/C(=C\C=C\C=O)/C)(C)C |
Canonical SMILES |
CC1CCC(C(=C1)C=CC(=CC=CC=O)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















